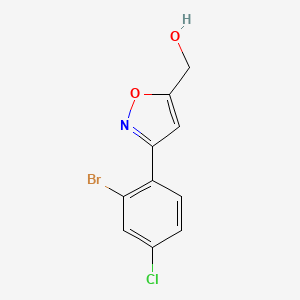
3-(2-Bromo-4-chlorophenyl)-5-isoxazolemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-4-chlorophenyl)-5-isoxazolemethanol is a chemical compound that belongs to the class of oxazoles. This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which is attached to an oxazole ring. The methanol group is attached to the oxazole ring, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-chlorophenyl)-5-isoxazolemethanol typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring. The final step involves the reduction of the oxazole to introduce the methanol group. Common reagents used in these reactions include hydroxylamine hydrochloride, sodium acetate, and reducing agents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3-(2-Bromo-4-chlorophenyl)-5-isoxazolemethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The bromo and chloro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-(2-Bromo-4-chlorophenyl)-5-isoxazolemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 3-(2-Bromo-4-chlorophenyl)-5-isoxazolemethanol involves its interaction with specific molecular targets and pathways. The presence of the bromo and chloro substituents enhances its binding affinity to certain enzymes and receptors. The oxazole ring plays a crucial role in stabilizing the compound’s interaction with its targets. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.
類似化合物との比較
Similar Compounds
3-(2-Bromo-4-chlorophenyl)-5-isoxazolemethanol: Unique due to the presence of both bromo and chloro substituents.
[3-(2-Bromo-4-fluorophenyl)-1,2-oxazol-5-yl]methanol: Similar structure but with a fluorine substituent instead of chlorine.
[3-(2-Bromo-4-methylphenyl)-1,2-oxazol-5-yl]methanol: Contains a methyl group instead of chlorine.
Uniqueness
The combination of bromo and chloro substituents in this compound provides unique chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
[3-(2-bromo-4-chlorophenyl)-1,2-oxazol-5-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c11-9-3-6(12)1-2-8(9)10-4-7(5-14)15-13-10/h1-4,14H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKKEUYGLGQTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C2=NOC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

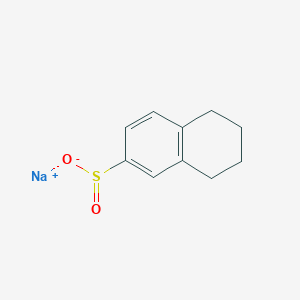



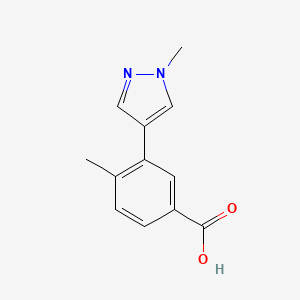

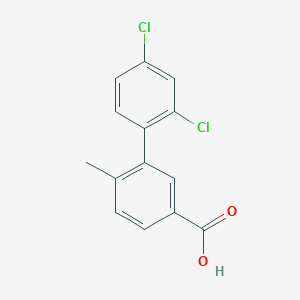

![[3-(2-Bromo-4-chlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7936244.png)
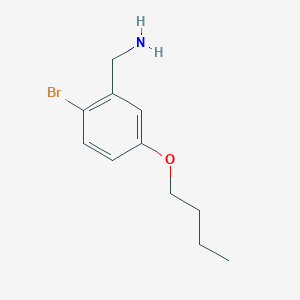
![[2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B7936254.png)
![[2-Bromo-5-(2-methylpropoxy)phenyl]methanamine](/img/structure/B7936261.png)

